tert-Butylphosphonic dichloride

Catalog No.
S1896675
CAS No.
4707-95-3
M.F
C4H9Cl2OP
M. Wt
174.99 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
tert-Butylphosphonic dichloride

CAS Number

4707-95-3

Product Name

tert-Butylphosphonic dichloride

IUPAC Name

2-dichlorophosphoryl-2-methylpropane

Molecular Formula

C4H9Cl2OP

Molecular Weight

174.99 g/mol

InChI

InChI=1S/C4H9Cl2OP/c1-4(2,3)8(5,6)7/h1-3H3

InChI Key

OQUGNSMOWJIYMO-UHFFFAOYSA-N

SMILES

CC(C)(C)P(=O)(Cl)Cl

Canonical SMILES

CC(C)(C)P(=O)(Cl)Cl
  • Precursor for Organophosphorus Compounds

    TBPD possesses a P-Cl bond, making it a potential precursor for the synthesis of various organophosphorus compounds. These compounds have diverse applications in scientific research, including:

    • Flame Retardants: Organophosphorus compounds can act as flame retardants, hindering the spread of fire. Research explores their use in developing new fire safety materials ().
    • Agrochemicals: Certain organophosphorus compounds function as insecticides and acaricides. Research investigates their effectiveness and environmental impact in pest control ().
    • Lewis Acid Scavengers: Specific organophosphorus compounds can capture Lewis acids, which are electron-deficient molecules. Research explores their use in purification processes and organic synthesis ().
  • Modification of Surfaces

    The reactive Cl groups in TBPD could enable the modification of various surfaces. Research could explore its use in:

    • Functionalization of Materials: Attaching functional groups to surfaces can alter their properties, such as wettability or adhesion. Research might investigate TBPD for modifying surfaces for specific applications ().
    • Immobilization of Biomolecules: TBPD could be used to immobilize biomolecules like enzymes or antibodies onto surfaces, creating biosensors or catalysts ().

Tert-Butylphosphonic dichloride is an organophosphorus compound with the molecular formula C₄H₉Cl₂OP. It appears as a white to tan solid and has a molecular weight of approximately 174.99 g/mol. This compound is notable for its two chlorine atoms attached to a phosphorus atom, which contributes to its reactivity in various chemical processes. It is commonly used in the synthesis of other organophosphorus compounds and serves as a reagent in organic chemistry.

tBPDCl does not have a direct biological mechanism of action. Its significance lies in its use as a precursor for the synthesis of various organophosphorus compounds, each with its own specific mechanism depending on the application.

  • Highly corrosive: Causes severe skin burns and eye damage [, ].
  • Toxic: May be harmful if swallowed or inhaled [].
  • Moisture sensitive: Reacts with moisture to release HCl fumes [, ].
  • Handling precautions: Requires proper personal protective equipment (PPE) like gloves, goggles, and respiratory protection when handling [, ].
, including:

  • Hydrolysis: When reacted with water, it forms butylphosphonic acid, demonstrating its ability to release chlorine and convert into a more stable acid form .
  • Amidation: At elevated temperatures, tert-butylphosphonic dichloride reacts with tert-butylamine to yield the corresponding diamide, butylphosphonic diamide .
  • Kinnear Reaction: This compound can also be synthesized through reactions involving tert-butyl chloride and phosphorus trichloride, showcasing its versatility in synthetic pathways .

Tert-Butylphosphonic dichloride can be synthesized through several methods:

  • Direct Chlorination: The reaction of phosphorus trichloride with tert-butyl chloride yields tert-butylphosphonic dichloride with moderate yields (75% to 81% depending on conditions) .
  • Elimination-Addition Mechanism: This method involves the reaction of tert-butylamine at high temperatures, leading to the formation of phosphonous derivatives .
  • Alternative Routes: Other methods may involve variations in solvents or reactants that can influence yield and selectivity.

Tert-Butylphosphonic dichloride has several applications:

  • Synthesis of Organophosphorus Compounds: It serves as a precursor for various phosphonic acids and amides.
  • Reagent in Organic Synthesis: The compound is utilized in reactions requiring phosphorus functionalities.
  • Potential Agricultural Uses: Some derivatives may have applications in agrochemicals due to their biological activity.

Interaction studies involving tert-butylphosphonic dichloride primarily focus on its reactivity with nucleophiles like amines and alcohols. These interactions can lead to the formation of more complex organophosphorus compounds, which are often evaluated for their biological properties or utility in synthetic chemistry.

Several compounds share structural similarities with tert-butylphosphonic dichloride, each exhibiting unique properties:

Compound NameMolecular FormulaKey Characteristics
Butylphosphonic acidC₄H₉O₃PDerived from hydrolysis of tert-butylphosphonic dichloride; less reactive.
DimethylphosphonateC₃H₉O₄PUsed as a pesticide; exhibits different biological activity.
Triphenyl phosphineC₁₈H₁₅PNon-toxic; used as a ligand in coordination chemistry.

Tert-butylphosphonic dichloride is unique due to its dichloride functional group, which enhances its reactivity compared to other similar compounds. Its ability to easily hydrolyze into butylphosphonic acid sets it apart from more stable organophosphorus compounds.

XLogP3

1.9

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (90.7%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Wikipedia

Tert-Butylphosphonic dichloride

Dates

Modify: 2023-08-16

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